molecular formula C26H16O6 B5130357 7-(4-methoxyphenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione

7-(4-methoxyphenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione

Cat. No. B5130357
M. Wt: 424.4 g/mol
InChI Key: ZZOKPCDDXOZCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-methoxyphenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'Coumarin' and has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.

Scientific Research Applications

Synthesis of Dihydropyrano[2,3-c]pyrazoles

This compound has been used in the synthesis of dihydropyrano[2,3-c]pyrazoles . The synthesis was performed using nano-eggshell/Ti (IV) as a catalyst, and the reaction involved aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .

PARP-1 Inhibitors

Pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which include this compound, have been studied as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage, and inhibitors can be used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Anticancer Activities

The compound has shown promising anticancer activities against various human cancer cell lines, including human glioma cell line (SHG-44), human lung cancer cell line (H1299), breast cancer cell line (MCF7), and human colon carcinoma cell line (HCT-116) .

Green Synthesis of Pyrano[3,2-c]Chromene-diones

This compound has been used in the green synthesis of new derivatives of pyrano[3,2-c]chromene-diones . The synthesis was performed through the reaction of aromatic aldehydes, indandione, and 4-hydroxycoumarin in water .

Solar Cells Dyes

Coumarin and its derivatives, which include this compound, have been used in the development of solar cells dyes .

Light Emitting Diodes

This compound, as a derivative of coumarin, has also found applications in the development of light emitting diodes .

properties

IUPAC Name

13-(4-methoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16O6/c1-29-15-12-10-14(11-13-15)20-21-23(16-6-2-4-8-18(16)30-25(21)27)32-24-17-7-3-5-9-19(17)31-26(28)22(20)24/h2-13,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOKPCDDXOZCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3=O)OC5=C2C(=O)OC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-(4-Methoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione

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